molecular formula C7H3ClN2O2 B12282509 5-Chloro-6-cyanonicotinic acid

5-Chloro-6-cyanonicotinic acid

Katalognummer: B12282509
Molekulargewicht: 182.56 g/mol
InChI-Schlüssel: FXJGOCIGSJIXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyanonicotinic acid typically involves the cyclization of DL-malic acid followed by an ammonification reaction . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various derivatives of nicotinic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of low-cost raw materials and efficient reaction conditions, such as those mentioned above, are likely employed to ensure cost-effective and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-cyanonicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of various substituted nicotinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-cyanonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may interact with enzymes involved in oxidative stress or inflammation, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-Chloro-6-cyanonicotinic acid include:

Uniqueness

This compound is unique due to the presence of both chlorine and cyano groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C7H3ClN2O2

Molekulargewicht

182.56 g/mol

IUPAC-Name

5-chloro-6-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)

InChI-Schlüssel

FXJGOCIGSJIXDE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.